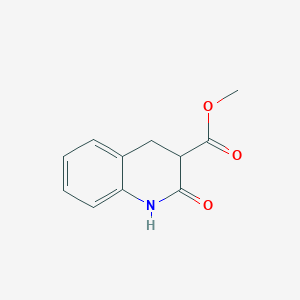

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Übersicht

Beschreibung

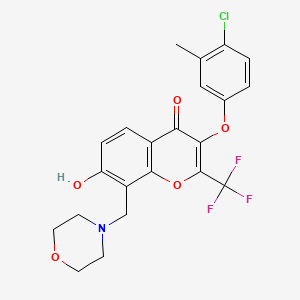

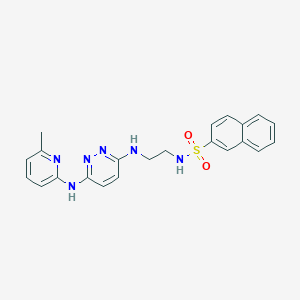

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H11NO3 . It is a derivative of tetrahydroquinoline .

Synthesis Analysis

A new simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O was developed . The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate” is represented by the linear formula C11H11NO3 .Chemical Reactions Analysis

The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves a [1,5]-hydride shift triggered N-Dealkylative Cyclization . This cascade reaction involves the activation of an inert C–H bond and results in the formation of various heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate” include a molecular weight of 205.21 . It is a solid at room temperature . The boiling point is 402.4±45.0C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has been a subject of research in the synthesis of complex chemical structures. Rudenko et al. (2012) explored the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, including structural analysis through X-ray structural analysis (Rudenko et al., 2012).

Methodologies in Organic Synthesis

Kobayashi et al. (2003) discovered a magnesium amide-induced sequential conjugate addition/Claisen-type condensation process, providing a pathway to access 4-hydroxy-1,2-dihydroquinoline-3-carboxylate derivatives and 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates, demonstrating the compound's versatility in organic synthesis (Kobayashi et al., 2003).

Application in Antibacterial Agents

In the field of pharmacology, specifically in the development of antibacterial agents, Balaji et al. (2013) reported the synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives via an ultrasound-promoted reaction, highlighting the potential of this compound in creating new antibacterial agents (Balaji et al., 2013).

Potential in Cancer Research

Gaber et al. (2021) conducted research aiming to synthesize new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluate their anticancer effects against the breast cancer MCF-7 cell line, demonstrating the compound's relevance in cancer research (Gaber et al., 2021).

Exploration in Neurological Research

Niwa et al. (1987) identified 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 2-methyl-1,2,3,4-tetrahydroquinoline in the human brain, both parkinsonian and normal, suggesting a potential role in neurological research, particularly related to Parkinson's disease (Niwa et al., 1987).

Wirkmechanismus

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes . .

Biochemical Pathways

It is known that tetrahydroquinoline derivatives can exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Result of Action

Given the diverse biological activities of tetrahydroquinoline derivatives, it is plausible that this compound may have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-5,8H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKYMNFPRFYLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

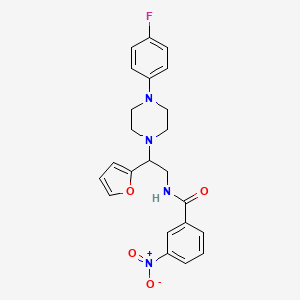

![(E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983662.png)

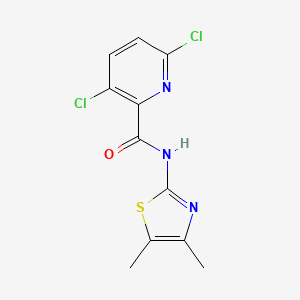

![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2983663.png)

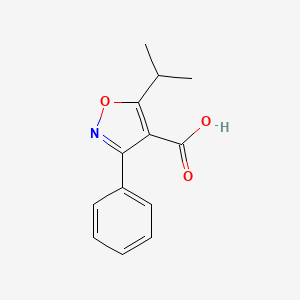

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2983665.png)

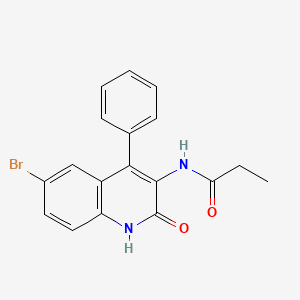

![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone](/img/structure/B2983669.png)

![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2983671.png)